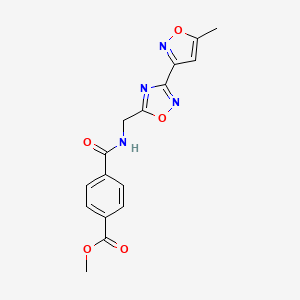

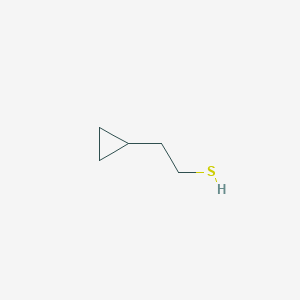

4-(Chloromethyl)-2,5-dimethyl-1H-imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)-2,5-dimethyl-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Expedient Synthesis and Agonist Medetomidine

An expedient synthesis method for α2-adrenergic agonist medetomidine was developed using 1-(N,N-dimethylsulfamoyl)imidazole. This synthesis involves bis-protection, regioselective lithiation, and an efficient tandem addition-reduction process, showcasing the utility of imidazole derivatives in pharmaceutical synthesis (L. Kudzma, S. Turnbull, 1991).

Spectroscopic Characterization and Computational Study

Two newly synthesized imidazole derivatives were analyzed to understand their reactivity and specific spectroscopic properties. This study combined experimental techniques and computational approaches, such as DFT calculations and molecular dynamics simulations, to investigate their potential applications in electronics and as inhibitors for specific proteins (Mossaraf Hossain et al., 2018).

Molecular Docking and Antimicrobial Activity

Another study reported solvent-free synthesis pathways for imidazole derivatives, followed by comprehensive spectroscopic characterization and reactivity studies. These compounds exhibited antimicrobial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Renjith Thomas et al., 2018).

Photophysics and Photochemistry of GFP Chromophore Analogues

Research on 4-(2-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, an analogue of the green fluorescent protein (GFP) chromophore, revealed insights into its excited-state intramolecular proton transfer (ESIPT) reaction. This study provides a fundamental understanding of the photophysics and photochemistry involved, which could be crucial for developing fluorescent probes and sensors (C. Hsieh et al., 2011).

Heterogeneous Catalysis for Hydrocarbon Oxidation

A study on manganese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) as a catalyst for hydrocarbon oxidation demonstrates the application of imidazole derivatives in enhancing catalytic efficiency and reusability. This research offers a pathway for developing efficient, stable, and reusable catalysts for industrial applications (Farnaz Zadehahmadi et al., 2014).

Propiedades

IUPAC Name |

4-(chloromethyl)-2,5-dimethyl-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKKCNZMOENQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/no-structure.png)

![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)

![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)

![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)

![3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2771389.png)